N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxybutanamide
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Overview
Description
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxybutanamide is a complex organic compound with a molecular formula of C23H26N6O2S2. This compound is primarily used in research settings and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxybutanamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core is synthesized through a cyclization reaction involving a thiol and a suitable diene.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.
Attachment of the Phenoxybutanamide Moiety: The phenoxybutanamide moiety is attached through an amide coupling reaction using a suitable coupling reagent.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxybutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the cyano and phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in suitable solvents.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced amides or amines.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxybutanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxybutanamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloroacetamide
- N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
Uniqueness
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxybutanamide is unique due to its specific structural features, such as the phenoxybutanamide moiety, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C23H28N2O2S |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxybutanamide |
InChI |
InChI=1S/C23H28N2O2S/c1-5-19(27-16-9-7-6-8-10-16)21(26)25-22-18(14-24)17-12-11-15(23(2,3)4)13-20(17)28-22/h6-10,15,19H,5,11-13H2,1-4H3,(H,25,26) |
InChI Key |
LXQXBWXQJRISQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C#N)OC3=CC=CC=C3 |
Origin of Product |
United States |
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